Cyclohexanone, 2-(2-quinolinyl)- Cyclohexanone, 2-(2-quinolinyl)-
Brand Name: Vulcanchem
CAS No.: 3311-56-6
VCID: VC15956391
InChI: InChI=1S/C15H15NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12H,2,4,6,8H2
SMILES:
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

Cyclohexanone, 2-(2-quinolinyl)-

CAS No.: 3311-56-6

Cat. No.: VC15956391

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanone, 2-(2-quinolinyl)- - 3311-56-6

Specification

CAS No. 3311-56-6
Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name 2-quinolin-2-ylcyclohexan-1-one
Standard InChI InChI=1S/C15H15NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12H,2,4,6,8H2
Standard InChI Key GMZXYECITKKOIR-UHFFFAOYSA-N
Canonical SMILES C1CCC(=O)C(C1)C2=NC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Cyclohexanone, 2-(2-quinolinyl)-, possesses the molecular formula C₁₅H₁₅NO (molecular weight: 225.28 g/mol), as inferred from its 4-quinolinyl isomer. The quinoline moiety—a bicyclic structure comprising a benzene ring fused to a pyridine ring—is attached to the cyclohexanone backbone at the ketone’s α-carbon. This substitution pattern creates a conjugated system that may influence electronic properties and intermolecular interactions.

The compound’s stereoelectronic profile is characterized by:

  • Ketone group: The cyclohexanone carbonyl (C=O) contributes to dipole moments and hydrogen-bonding capabilities (theoretical pKa ~ -7 for analogous ketones ).

  • Quinoline nitrogen: The pyridinic nitrogen in quinoline (pKa ~ 4.9 ) introduces basicity, enabling protonation under acidic conditions and participation in coordination chemistry.

Synthesis and Reaction Pathways

Theoretical Synthesis Routes

While no explicit synthesis protocols for the 2-quinolinyl isomer are documented, analogous methods for 2-(4-quinolinyl)cyclohexanone and cyclohexanone-2-carboxamide suggest feasible pathways:

Physicochemical Properties and Computational Data

Predicted Properties

PropertyValue/DescriptionSource Inference
Molecular Weight225.28 g/mol (4-isomer analog)
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)
Melting PointEstimated 120–140°C (based on 4-isomer)
LogP~3.2 (calculated via Crippen method) (analog studies)

Spectroscopic Signatures

  • IR Spectroscopy: Strong C=O stretch at ~1710 cm⁻¹; aromatic C=C and C=N stretches at 1600–1450 cm⁻¹.

  • NMR (theoretical):

    • ¹H NMR: Quinoline protons (δ 7.5–9.0 ppm); cyclohexanone methylenes (δ 1.5–2.5 ppm) .

    • ¹³C NMR: Carbonyl carbon at ~210 ppm; quinoline carbons at 120–150 ppm .

Industrial and Material Science Applications

Coordination Polymers

The nitrogen lone pair in quinoline facilitates coordination to transition metals (e.g., Cu²⁺, Fe³⁺). Theoretical studies suggest that 2-(2-quinolinyl)cyclohexanone could act as a bifunctional ligand, forming metal-organic frameworks (MOFs) with potential gas storage applications.

Photophysical Properties

Conjugation between the quinoline π-system and cyclohexanone’s carbonyl group may confer fluorescence. Time-dependent DFT calculations predict an emission maximum at ~450 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), making it a candidate for organic light-emitting diodes (OLEDs) .

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